

A Comparative Guide to Fluxes in Precious Metal Smelting: Borax vs. Alternatives

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In the pyrometallurgical extraction of precious metals, the choice of flux is a critical parameter that significantly influences the efficiency of the smelting process. Fluxes are chemical agents added to the smelting charge to lower the melting temperature, reduce the viscosity of the slag, and facilitate the separation of molten metal from impurities. This guide provides a comparative analysis of **borax** and other common fluxes used in the smelting of precious metals, supported by available experimental data and detailed methodologies.

Core Functions of Fluxes in Precious Metal Smelting

Fluxes perform several key functions during smelting:

- Lowering the Melting Point: Fluxes form a eutectic mixture with the ore and other components of the charge, which has a lower melting point than the individual components.
 This reduces the energy required for smelting.
- Reducing Slag Viscosity: A fluid slag allows for the efficient settling of the denser molten precious metal, minimizing its entrapment and loss in the slag.
- Dissolving Impurities: Fluxes react with and dissolve metallic oxides and other impurities, forming a distinct slag layer that can be easily separated from the molten metal.[1][2][3]

Comparative Analysis of Common Fluxes



While **borax** (sodium tetraborate) is a widely used and effective flux, other chemicals such as silica (silicon dioxide), sodium carbonate, potassium carbonate, and fluorspar are also employed, often in combination, to optimize the smelting process for different types of ores.[1]

The following table summarizes the available quantitative data on the performance of **borax** in comparison to silica from a study on the fire assay of oxide gold ores. It is important to note that comprehensive, directly comparative studies for all fluxes under identical conditions are limited in publicly available literature.

Flux Composition	Gold Recovery (%)	Slag Viscosity	Observations
Borax (30g)	Maintained a steady recovery rate	Decreased	Provided low viscosity for the slag phase.[4]
Silica (Quartz) (up to 26% wt.)	Reduced to 26% as quartz addition increased	Increased initially	High additions can lead to glassy slag formation.[4][5]
Borax + Silica (1:1 ratio)	Reached a steady state recovery of 13%	Variable	Combination can be optimized for specific ore types.[4]

Note: The data presented above is from a specific study on carbonate-containing oxide gold ores and may not be directly applicable to all types of precious metal ores. The efficiency of a flux is highly dependent on the specific mineralogy of the ore being processed.[4][5]

In-depth Look at Borax and Its Alternatives

Borax (Sodium Tetraborate, Na₂B₄O₇)

Borax is a versatile and commonly used flux due to its excellent ability to dissolve metal oxides and lower the melting point of the charge.[1][2][3] It forms a fluid borate slag that readily separates from the molten precious metal.[2] Anhydrous **borax** is often preferred as it minimizes the release of water vapor during smelting.

Silica (Silicon Dioxide, SiO₂)



Silica is an acidic flux that is particularly effective in smelting ores with a high basic mineral content. It combines with metal oxides to form silicates, contributing to the slag.[2] However, an excess of silica can increase the viscosity of the slag, potentially leading to the entrapment of precious metal particles.[1]

Sodium Carbonate (Soda Ash, Na₂CO₃)

Sodium carbonate is a powerful basic flux that is effective in breaking down sulfide minerals and reacting with acidic components of the ore.[1][6] It can also help to reduce the viscosity of the slag. However, using it in excessive amounts can lead to a sticky and difficult-to-manage slag.[2][6]

Potassium Carbonate (K2CO3)

Similar to sodium carbonate, potassium carbonate is a basic flux that can be used to lower the melting temperature of the charge. It is often used in combination with other fluxes.

Fluorspar (Calcium Fluoride, CaF2)

Fluorspar is a neutral flux that is highly effective at increasing the fluidity of the slag by modifying the silicate structures.[6] This can be particularly beneficial when dealing with viscous slags. However, excessive use of fluorspar can be corrosive to the crucible lining.[6]

Experimental Protocols

The evaluation of flux performance in precious metal smelting involves a series of controlled experiments to measure key parameters. The following are generalized methodologies based on common practices in metallurgical research.

- 1. Sample Preparation and Flux Mixture
- Ore Characterization: The elemental and mineralogical composition of the precious metalbearing ore or concentrate is determined using techniques such as X-ray fluorescence (XRF) and X-ray diffraction (XRD).
- Flux Formulation: Based on the ore characterization, different flux compositions are formulated. For comparative studies, the base ore sample size is kept constant, while the



type and amount of flux are varied. For example, in a study comparing **borax** and silica, charge mixtures might be prepared with varying ratios of **borax** and silica added to a constant amount of ore, lead oxide (as a collector), and a carbon source like flour.[5]

 Homogenization: The ore and flux components are thoroughly mixed to ensure a uniform charge.

2. Smelting Process

- Furnace and Crucible: A high-temperature furnace (e.g., an electric muffle furnace or a gasfired furnace) and appropriate crucibles (e.g., fire clay or graphite) are used. Crucibles are typically pre-heated to remove any moisture.
- Smelting Parameters: The prepared charge is placed in the crucible and heated in the furnace to a specific temperature (e.g., 1100 °C) for a defined duration (e.g., 60 minutes).[5]
 These parameters are kept constant across all experiments for a valid comparison.
- Pouring and Cooling: After the smelting is complete, the molten content is poured into a mold (e.g., a conical steel mold) and allowed to cool. The denser molten metal settles at the bottom, with the lighter slag on top.

3. Analysis of Smelting Products

- Separation and Weighing: Once cooled, the metal button is separated from the slag. The weights of the metal button and the slag are recorded.
- Precious Metal Recovery: The precious metal content in the metal button is determined through analytical techniques such as fire assay followed by gravimetric analysis or instrumental methods like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis. The recovery rate is calculated as the percentage of the precious metal in the button relative to the initial amount in the ore.
- Slag Analysis: The slag can be analyzed for its chemical composition and to determine the amount of entrapped precious metals, which represents a loss.
- Slag Viscosity Measurement: While not always performed in basic smelting comparisons,
 slag viscosity can be measured using a viscometer at high temperatures. A common method



is the rotating cylinder technique, where the torque required to rotate a spindle in the molten slag is measured and correlated to the viscosity.

Logical Workflow for Flux Selection

The selection of an appropriate flux or flux mixture is a logical process based on the characteristics of the ore and the desired outcomes of the smelting operation. The following diagram illustrates this decision-making workflow.

Caption: A logical workflow for selecting the appropriate flux based on the ore composition to achieve optimal smelting results.

In conclusion, while **borax** is a highly effective and versatile flux for precious metal smelting, a combination of fluxes is often necessary to achieve the best results depending on the specific characteristics of the ore. The selection of a flux recipe should be guided by a thorough understanding of the ore's mineralogy and the specific functions of each flux component. Further quantitative, comparative studies under standardized conditions would be invaluable for the industry to optimize flux formulations for various ore types.

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